molecular formula C16H19N3O2 B5472158 3-(3-Methoxyquinoxalin-2-yl)-1-pyrrolidin-1-ylpropan-1-one

3-(3-Methoxyquinoxalin-2-yl)-1-pyrrolidin-1-ylpropan-1-one

Cat. No.: B5472158
M. Wt: 285.34 g/mol
InChI Key: RRLMDTLMWCVWHB-UHFFFAOYSA-N
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Description

3-(3-Methoxyquinoxalin-2-yl)-1-pyrrolidin-1-ylpropan-1-one is a compound that belongs to the class of quinoxaline derivatives. Quinoxalines are nitrogen-containing heterocyclic compounds that have gained significant attention due to their diverse pharmacological properties, including antifungal, antibacterial, antiviral, and antimicrobial activities . The compound’s structure includes a quinoxaline ring substituted with a methoxy group at the 3-position and a pyrrolidinylpropanone moiety at the 1-position.

Preparation Methods

The synthesis of 3-(3-Methoxyquinoxalin-2-yl)-1-pyrrolidin-1-ylpropan-1-one can be achieved through various synthetic routes. One common method involves the reaction of 3-methoxyquinoxaline with 1-pyrrolidinylpropanone under specific reaction conditions. The reaction typically requires the use of a suitable solvent, such as ethanol or methanol, and a catalyst, such as a Lewis acid, to facilitate the formation of the desired product .

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, can also be incorporated to minimize environmental impact .

Chemical Reactions Analysis

3-(3-Methoxyquinoxalin-2-yl)-1-pyrrolidin-1-ylpropan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding quinoxaline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced quinoxaline derivatives.

    Substitution: The methoxy group in the quinoxaline ring can be substituted with other functional groups using nucleophilic substitution reactions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline N-oxides, while reduction can produce dihydroquinoxaline derivatives .

Mechanism of Action

The mechanism of action of 3-(3-Methoxyquinoxalin-2-yl)-1-pyrrolidin-1-ylpropan-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties . Additionally, its interaction with cellular pathways can induce apoptosis in cancer cells, contributing to its anticancer activity .

Comparison with Similar Compounds

Properties

IUPAC Name

3-(3-methoxyquinoxalin-2-yl)-1-pyrrolidin-1-ylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O2/c1-21-16-14(8-9-15(20)19-10-4-5-11-19)17-12-6-2-3-7-13(12)18-16/h2-3,6-7H,4-5,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRLMDTLMWCVWHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC2=CC=CC=C2N=C1CCC(=O)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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